4-Chloro-6-phenyl-2,4'-bipyridine
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Overview
Description
4-Chloro-6-phenyl-2,4’-bipyridine is a bipyridine derivative with the molecular formula C16H11ClN2. This compound is known for its unique structure, which includes a chlorine atom at the 4-position and a phenyl group at the 6-position of the bipyridine core. It is used in various scientific research applications due to its ability to coordinate with metal ions and form complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-phenyl-2,4’-bipyridine may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-2,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The bipyridine core can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Coordination Reactions: The compound can coordinate with metal ions to form coordination complexes, which are useful in catalysis and materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and drive the reaction forward.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives and metal coordination complexes. These products have applications in catalysis, materials science, and organic synthesis .
Scientific Research Applications
4-Chloro-6-phenyl-2,4’-bipyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2,4’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can donate electron pairs to metal centers, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and polymerization .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chlorine and phenyl substituents. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with substituents at the 4-positions. It is used in the synthesis of coordination polymers and metal-organic frameworks.
6-Phenyl-2,2’-bipyridine: Similar to 4-Chloro-6-phenyl-2,4’-bipyridine but lacks the chlorine atom.
Uniqueness
4-Chloro-6-phenyl-2,4’-bipyridine is unique due to the presence of both a chlorine atom and a phenyl group, which enhance its reactivity and ability to form diverse coordination complexes. These structural features make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloro-2-phenyl-6-pyridin-4-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-10-15(12-4-2-1-3-5-12)19-16(11-14)13-6-8-18-9-7-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBOYIJUFFCQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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